molecular formula C9H7ClO B7806414 alpha-Chlorocinnamaldehyde

alpha-Chlorocinnamaldehyde

Cat. No. B7806414
M. Wt: 166.60 g/mol
InChI Key: SARRRAKOHPKFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04263394

Procedure details

β chlorocinnamaldehyde was prepared by the following method. Phosphoryl chloride (24 ml, 0.26 mol.) was slowly added to anhydrous dimethyl formamide (40 ml) maintaining a temperature of 0° C. and the resulting solution stirred for 30 minutes. Acetophenone (24 g 0.2 mol.) was also dissolved in anhydrous dimethyl formamide (25 ml) and the mixture slowly added to the phosphoryl chloride solution. Whilst stirring, the reaction mixture was allowed to attain room temperature, stirred for two hours and then poured into an agitated solution of sodium acetate (300 g) in water (750 ml), After stirring for 30 minutes the product was extracted into ether, the ether extracts were dried over magnesium sulphate and the ether was then removed to yield 28.8 g of crude product which was used without further purification as follows.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 g
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[CH3:7].[C:15]([O-:18])(=O)C.[Na+]>CN(C)C=O.O>[Cl:3][C:7](=[CH:6][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:15]=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Whilst stirring
CUSTOM
Type
CUSTOM
Details
to attain room temperature
STIRRING
Type
STIRRING
Details
stirred for two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes the product
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the ether was then removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(C=O)=CC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04263394

Procedure details

β chlorocinnamaldehyde was prepared by the following method. Phosphoryl chloride (24 ml, 0.26 mol.) was slowly added to anhydrous dimethyl formamide (40 ml) maintaining a temperature of 0° C. and the resulting solution stirred for 30 minutes. Acetophenone (24 g 0.2 mol.) was also dissolved in anhydrous dimethyl formamide (25 ml) and the mixture slowly added to the phosphoryl chloride solution. Whilst stirring, the reaction mixture was allowed to attain room temperature, stirred for two hours and then poured into an agitated solution of sodium acetate (300 g) in water (750 ml), After stirring for 30 minutes the product was extracted into ether, the ether extracts were dried over magnesium sulphate and the ether was then removed to yield 28.8 g of crude product which was used without further purification as follows.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 g
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[CH3:7].[C:15]([O-:18])(=O)C.[Na+]>CN(C)C=O.O>[Cl:3][C:7](=[CH:6][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:15]=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Whilst stirring
CUSTOM
Type
CUSTOM
Details
to attain room temperature
STIRRING
Type
STIRRING
Details
stirred for two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes the product
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the ether was then removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(C=O)=CC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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